molecular formula C13H19NO2 B8079964 tert-Butyl 3-(2-methylpyridin-3-yl)propanoate

tert-Butyl 3-(2-methylpyridin-3-yl)propanoate

Cat. No.: B8079964
M. Wt: 221.29 g/mol
InChI Key: VPUSGVPTUSNMPQ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-methylpyridin-3-yl)propanoate is an organic compound with the molecular formula C12H17NO2. This compound is characterized by the presence of a pyridine ring, a propanoic acid moiety, and a tert-butyl ester group. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-methylpyridin-3-yl)propanoate typically involves the esterification of 3-Pyridinepropanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

3-Pyridinepropanoic acid+tert-butyl alcoholacid catalyst3-Pyridinepropanoic acid, 2-methyl-, 1,1-dimethylethyl ester+water\text{3-Pyridinepropanoic acid} + \text{tert-butyl alcohol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-Pyridinepropanoic acid+tert-butyl alcoholacid catalyst​3-Pyridinepropanoic acid, 2-methyl-, 1,1-dimethylethyl ester+water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-methylpyridin-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-Pyridinepropanoic acid

    Reduction: 3-Pyridinepropanol

    Substitution: Various substituted esters or amides

Scientific Research Applications

tert-Butyl 3-(2-methylpyridin-3-yl)propanoate is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-methylpyridin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which then interacts with the target molecules. The pathways involved may include inhibition or activation of enzymatic activities, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Propanoic acid, 2-methyl-, 1,1-dimethylethyl ester
  • 2-Propenoic acid, 2-methyl-, 1,1-dimethylethyl ester
  • Propanoic acid, 2,2-dimethyl, 1,1-dimethylethyl ester

Uniqueness

tert-Butyl 3-(2-methylpyridin-3-yl)propanoate is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties. This differentiates it from other similar esters that lack the pyridine moiety and therefore exhibit different reactivity and applications.

Properties

IUPAC Name

tert-butyl 3-(2-methylpyridin-3-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10-11(6-5-9-14-10)7-8-12(15)16-13(2,3)4/h5-6,9H,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUSGVPTUSNMPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)CCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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